3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

PI3K inhibition Kinase inhibitor selectivity Cancer biology

Secure your supply of this uniquely potent, multi-target research compound. 2034303-05-2 delivers 4.80 nM potency against PI3Kα (p110α) and 0.82 nM against PIKFYVE with a >17,000-fold selectivity window over desmethyl analogues. Its reversible GPX4 binding (Kd 426 nM) and low CYP3A4 inhibition (IC50 6.30 µM) ensure cleaner cellular data and metabolic stability, surpassing alternatives like PIKfyve-IN-1 and irreversible probes like RSL3. Ideal for autophagy, ferroptosis, and apoptosis-resistant cancer studies. Contact us for batch quantities and custom synthesis options.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034303-05-2
Cat. No. B2905636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
CAS2034303-05-2
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=C(C)C
InChIInChI=1S/C15H21N3O2/c1-11(2)9-15(19)18-8-4-5-13(10-18)20-14-6-7-16-12(3)17-14/h6-7,9,13H,4-5,8,10H2,1-3H3
InChIKeyJYFRINFMTXHPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 2034303-05-2): Molecular Properties & Class Identity for Procurement Evaluation


3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 2034303-05-2) is a synthetic heterocyclic small molecule (C₁₅H₂₁N₃O₂, MW 275.35) that integrates an α,β-unsaturated enone moiety, a 3-oxypiperidine linker, and a 2-methylpyrimidin-4-yl ether . This specific combination of substituents and regiochemistry distinguishes it from structurally simpler pyrimidinyl-oxy-piperidine analogues and positions it within a distinct chemical space relevant to lipid kinase and phospholipid peroxidase inhibitor pharmacology [1].

Procurement Risk: Why Generic Pyrimidinyl-Oxy-Piperidine Analogues Cannot Substitute for 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one


Compounds sharing the pyrimidinyl-oxy-piperidine scaffold but differing in the N-acyl group (e.g., acetyl, cyclopropylcarbonyl, or carboxylate derivatives) or in pyrimidine substitution (e.g., 2-yloxy vs. 4-yloxy, or halogen substitution) exhibit profoundly divergent target engagement profiles . The 3-methylbut-2-en-1-one (3-methylcrotonyl) group in the target compound introduces a conjugated enone system that is absent in simple acetyl or propionyl analogues, altering both electronic character and potential covalent binding capacity [1]. Consequently, generic replacement risks loss of potency against PI3K p110α, PIKFYVE, and GPX4, undermining reproducibility in kinase- or ferroptosis-focused research programs [2][3].

Quantitative Differentiation Evidence for 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one Against Closest Structural Analogs


PI3K p110α Inhibitory Potency: Target Compound vs. Desmethyl-pyrimidine Analog

The target compound inhibits PI3K p110α with an IC₅₀ of 4.80 nM in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 min [1]. In contrast, the desmethyl-pyrimidine analogue (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one (CAS 2035006-82-5) exhibits substantially weaker activity, with an IC₅₀ of 83.0 µM in a PI3K biochemical assay . The >17,000-fold difference in potency highlights the critical role of the 2-methyl group on the pyrimidine ring for PI3K p110α engagement.

PI3K inhibition Kinase inhibitor selectivity Cancer biology

PIKFYVE Inhibition: Potency Comparison with Clinical-Stage PIKFYVE Inhibitor PIKfyve-IN-1

The compound demonstrates potent inhibition of human GST-tagged PIKFYVE (residues 1493 to end) expressed in baculovirus-infected Sf9 cells, with an IC₅₀ of 0.820 nM using PI(3)P:PS as substrate [1]. This places it among the most potent PIKFYVE inhibitors reported, surpassing the widely used probe compound PIKfyve-IN-1, which exhibits an IC₅₀ of 6.9 nM [2]. The 8.4-fold greater potency suggests enhanced target engagement at lower concentrations, potentially reducing off-target effects in cellular assays.

PIKFYVE kinase Endosomal trafficking Autophagy modulation

GPX4 Binding Affinity: Differentiation from Structurally Related Ferroptosis Inhibitors

Surface plasmon resonance analysis reveals the target compound binds to GPX4 with a dissociation constant (Kd) of 426 nM [1]. In comparison, the classic GPX4 inhibitor RSL3 exhibits a covalent binding mechanism with an IC₅₀ of approximately 1–10 µM in cell-free assays, though direct Kd comparisons are limited due to mechanistic differences [2]. The moderate affinity of the target compound suggests it may serve as a reversible GPX4 ligand, offering kinetic advantages over irreversible inhibitors in time-resolved ferroptosis studies.

GPX4 binding Ferroptosis regulation Lipid peroxidation

CYP3A4 Metabolic Liability: Low Inhibition Risk Compared to Pan-Kinase Inhibitors

In human liver microsome assays, the compound inhibits CYP3A4-mediated testosterone oxidation with an IC₅₀ of 6.30 × 10³ nM (6.30 µM) after 45 min incubation [1]. This is substantially weaker than many clinical kinase inhibitors: for example, lapatinib exhibits a CYP3A4 IC₅₀ of 2.3 µM and imatinib 8.0 µM [2]. The higher IC₅₀ suggests a reduced likelihood of CYP-mediated drug-drug interactions, a significant advantage for in vivo combination studies.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 4-Oxy-Piperidine Analogs

The target compound possesses a topological polar surface area (tPSA) of 55.6 Ų and 5 hydrogen bond acceptors, with 0 hydrogen bond donors [1]. The 2-methylpyrimidin-4-yl ether linkage contributes to a computed logP of approximately 2.5 [2]. In contrast, the corresponding 4-oxy-piperidine regioisomer (2-methylpyrimidin-4-yl attached at the piperidine 4-position instead of 3-position) presents a different spatial orientation of the pyrimidine ring, which can alter hydrogen-bonding geometry with kinase hinge regions [3]. The 3-oxy substitution pattern in the target compound is associated with superior PI3K isoform selectivity in related chemotypes.

Lipophilicity Permeability Molecular design

High-Value Procurement Scenarios for 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one Based on Verified Differentiation Evidence


PI3Kα-Dependent Oncology Programs Requiring Sub-5 nM Potency with Minimal CYP3A4 Liability

Researchers developing PI3Kα inhibitors for cancer therapy can leverage the compound's 4.80 nM IC₅₀ against p110α, combined with its relatively weak CYP3A4 inhibition (IC₅₀ 6.30 µM), to advance lead optimization without the metabolic liabilities associated with more potent CYP3A4 inhibitors [1][2]. The >17,000-fold selectivity window over the desmethyl-pyrimidine analogue ensures that only this specific scaffold achieves the required target engagement in cellular assays [1].

PIKFYVE-Targeted Autophagy and Endosomal Trafficking Studies

The 0.820 nM IC₅₀ against PIKFYVE makes this compound a preferred chemical probe for dissecting PIKFYVE's role in autophagy and endosome maturation [2]. Its 8.4-fold greater potency compared to PIKfyve-IN-1 (6.9 nM) allows for lower dosing in cellular models, reducing the risk of off-target effects and vehicle-induced artifacts [2].

Ferroptosis Research: Reversible GPX4 Ligand for Time-Resolved Pharmacological Studies

With a Kd of 426 nM for GPX4, the compound serves as a reversible ligand suitable for SPR-based binding studies and washout experiments that are not feasible with irreversible GPX4 inhibitors like RSL3 [3]. This property is essential for elucidating the kinetics of GPX4-dependent lipid peroxide detoxification and ferroptosis induction [3].

Medicinal Chemistry: Scaffold Optimization Targeting the PI3K/GPX4 Dual Inhibition Space

The compound's combined activity against PI3Kα, PIKFYVE, and GPX4 positions it as a versatile starting point for designing dual or multi-target inhibitors that simultaneously disrupt cancer cell survival signaling (PI3K) and antioxidant defenses (GPX4), a strategy gaining traction in overcoming apoptosis-resistant cancers [4].

Quote Request

Request a Quote for 3-Methyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.